O-Ethyl S-((6-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate
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Overview
Description
O-Ethyl S-((6-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate: is a chemical compound known for its unique structure and properties It features a pyridine ring substituted with a trifluoromethyl group at the 6-position, and a carbonodithioate group attached via an ethyl and a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl S-((6-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate typically involves the following steps:
Starting Materials: The synthesis begins with 6-(trifluoromethyl)pyridine-3-carbaldehyde.
Formation of Intermediate: The aldehyde is reacted with ethyl mercaptan in the presence of a base such as sodium hydroxide to form the corresponding thioacetal.
Carbonodithioate Formation: The thioacetal is then treated with carbon disulfide and an alkylating agent like ethyl iodide to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: O-Ethyl S-((6-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonodithioate group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, O-Ethyl S-((6-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of active ingredients.
Mechanism of Action
The mechanism by which O-Ethyl S-((6-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and specificity, while the carbonodithioate moiety can participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- O-Ethyl S-((2-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate
- O-Ethyl S-((4-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate
Uniqueness
O-Ethyl S-((6-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate is unique due to the position of the trifluoromethyl group on the pyridine ring. This positional isomerism can significantly affect the compound’s chemical reactivity and biological activity. The 6-position substitution often results in different steric and electronic properties compared to the 2- or 4-position, leading to distinct interaction profiles with biological targets and different chemical behavior in synthetic applications.
Properties
IUPAC Name |
O-ethyl [6-(trifluoromethyl)pyridin-3-yl]methylsulfanylmethanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NOS2/c1-2-15-9(16)17-6-7-3-4-8(14-5-7)10(11,12)13/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEBMWWBMBZJNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)SCC1=CN=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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